1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine
説明
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine, also known as BCTP, is a compound that has shown potential as a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is involved in various physiological and pathological processes, including pain, anxiety, addiction, and neurodegeneration. Therefore, the development of mGluR1 antagonists like BCTP could have significant implications for the treatment of these conditions.
作用機序
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine binds to the extracellular domain of mGluR1 and prevents its activation by glutamate, the endogenous ligand. This blockade of mGluR1-mediated signaling can lead to various downstream effects, including the inhibition of neuronal excitability, the modulation of synaptic plasticity, and the reduction of neuroinflammation. These effects could underlie the therapeutic potential of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine for various conditions.
Biochemical and Physiological Effects:
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has been shown to have various biochemical and physiological effects in animal models. For example, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine can reduce pain behaviors in models of inflammatory and neuropathic pain. 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine can also reduce anxiety-like behaviors in models of anxiety and depression. Moreover, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine can reduce drug-seeking behaviors in models of addiction. These effects are likely mediated by the inhibition of mGluR1-mediated signaling in relevant brain regions.
実験室実験の利点と制限
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has several advantages as a tool compound for studying mGluR1 function. First, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine is highly selective for mGluR1 over other receptors, allowing for specific manipulation of mGluR1 signaling. Second, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has good pharmacokinetic properties, allowing for systemic administration in animal models. Third, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has been extensively characterized in vitro and in vivo, providing a solid foundation for its use in research. However, there are also some limitations to using 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine. For example, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has relatively low potency compared to other mGluR1 antagonists, which could limit its effectiveness in certain experiments. Moreover, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has not been tested in human clinical trials, so its safety and efficacy in humans are unknown.
将来の方向性
There are several future directions for research on 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine. First, further studies are needed to elucidate the molecular mechanisms underlying the effects of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine on mGluR1-mediated signaling. Second, studies are needed to test the efficacy of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine in human clinical trials for various conditions, including pain, anxiety, addiction, and neurodegeneration. Third, studies are needed to develop more potent and selective mGluR1 antagonists based on the structure of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine. Fourth, studies are needed to investigate the potential of combining mGluR1 antagonists like 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine with other drugs or therapies for enhanced therapeutic effects. Fifth, studies are needed to investigate the potential of mGluR1 antagonists like 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine for the treatment of other conditions, such as epilepsy, schizophrenia, and Parkinson's disease.
科学的研究の応用
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has been extensively studied in vitro and in vivo for its potential as an mGluR1 antagonist. In vitro studies have shown that 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine is highly selective for mGluR1 over other mGluR subtypes and other receptors. In vivo studies have demonstrated that 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine can effectively block mGluR1-mediated responses in various animal models, including pain, anxiety, and addiction. Moreover, 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-phenylpiperazine has shown neuroprotective effects in animal models of neurodegeneration, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
特性
IUPAC Name |
(4-bromo-5-ethylthiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2OS/c1-2-15-14(18)12-16(22-15)17(21)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXMTJOUIZYSHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCN(CC2)C3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。